3-{trans-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-2-isoquinolinio}propyl-1-sulfate
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Overview
Description
3-{trans-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-2-isoquinolinio}propyl-1-sulfate is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{trans-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-2-isoquinolinio}propyl-1-sulfate typically involves multiple steps, including the formation of the isoquinoline core, introduction of the methoxy groups, and incorporation of the sulfate group. Common reagents used in these reactions include methoxybenzaldehyde, methyl iodide, and sulfuric acid. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The isoquinoline core can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the isoquinoline core may produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
3-{trans-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-2-isoquinolinio}propyl-1-sulfate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Tetrahydroisoquinoline: A reduced form of isoquinoline with similar biological activities.
Methoxy-substituted isoquinolines: Compounds with methoxy groups at different positions on the isoquinoline core.
Uniqueness
3-{trans-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-2-isoquinolinio}propyl-1-sulfate is unique due to its specific substitution pattern and the presence of the sulfate group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
The compound 3-{trans-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-2-isoquinolinio}propyl-1-sulfate represents a complex molecular structure with potential biological activity. The isoquinoline derivatives have garnered interest due to their diverse pharmacological properties. This article will explore the biological activity associated with this compound based on available research findings.
Chemical Structure and Properties
The structural formula of the compound can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C24H31NO6S |
Molecular Weight | 453.58 g/mol |
IUPAC Name | This compound |
Biological Activity Overview
Research indicates that isoquinoline derivatives exhibit a range of biological activities including:
- Antioxidant Activity : Various studies have shown that isoquinoline compounds can act as antioxidants. They scavenge free radicals and reduce oxidative stress in biological systems.
- Neuroprotective Effects : Isoquinoline derivatives have been investigated for their neuroprotective properties. They may help in preventing neuronal damage in conditions like Alzheimer's disease and Parkinson's disease.
- Antimicrobial Properties : Some isoquinoline derivatives demonstrate significant antimicrobial activity against various pathogens.
Antioxidant Activity
A study by Hossain et al. (2020) demonstrated that certain isoquinoline derivatives possess strong antioxidant properties. The mechanism involves the inhibition of lipid peroxidation and scavenging of reactive oxygen species (ROS) .
Neuroprotective Effects
Research conducted by Zhang et al. (2021) highlighted the neuroprotective effects of tetrahydroisoquinolines in models of neurodegenerative diseases. The study found that these compounds could enhance neuronal survival and reduce apoptosis through modulation of signaling pathways related to cell survival .
Antimicrobial Activity
In vitro studies have shown that compounds similar to this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
Case Study 1: Neuroprotective Effects in Animal Models
In a controlled experiment involving mice with induced neurodegeneration, administration of tetrahydroisoquinoline derivatives led to significant improvements in cognitive function as assessed by behavioral tests. The treated group showed reduced levels of amyloid-beta plaques compared to the control group .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various isoquinoline derivatives against clinical isolates of bacteria. The results indicated that certain derivatives had MIC values lower than those of standard antibiotics like ciprofloxacin .
Properties
Molecular Formula |
C25H35NO9S |
---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
3-[(1S,2R)-6,7-dimethoxy-2-(113C)methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl sulfate |
InChI |
InChI=1S/C25H35NO9S/c1-26(9-7-11-35-36(27,28)29)10-8-18-15-21(30-2)22(31-3)16-19(18)20(26)12-17-13-23(32-4)25(34-6)24(14-17)33-5/h13-16,20H,7-12H2,1-6H3/t20-,26-/m0/s1/i1+1 |
InChI Key |
JNJPMULHLYLHIJ-HSWMOBKUSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C[C@H]2C3=CC(=C(C=C3CC[N@+]2([13CH3])CCCOS(=O)(=O)[O-])OC)OC |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOS(=O)(=O)[O-] |
Origin of Product |
United States |
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